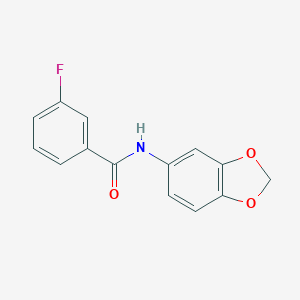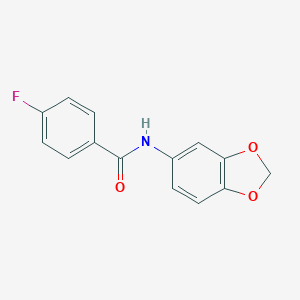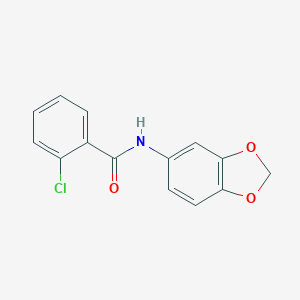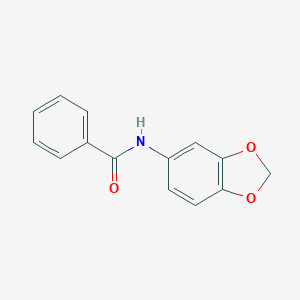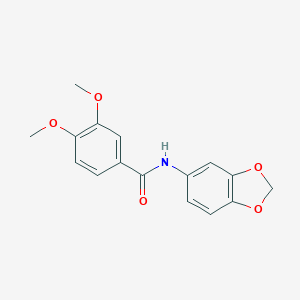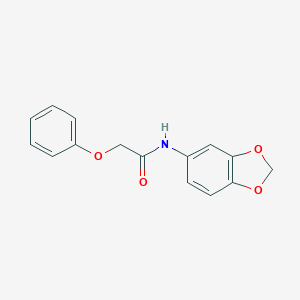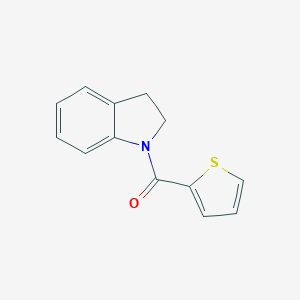
1-(2-チエニルカルボニル)インドリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
These methods allow access to diverse indole derivatives, including 1-(2-Thienylcarbonyl)indoline .
Molecular Structure Analysis
The molecular structure of 1-(2-Thienylcarbonyl)indoline comprises an indole ring fused with a thienyl group. The indole nucleus contains 10 π-electrons, rendering it aromatic. Electrophilic substitution readily occurs on the indole due to π-electron delocalization. Physically, it appears as a crystalline, colorless compound with a distinct odor .
Chemical Reactions Analysis
作用機序
1-(2-Thienylcarbonyl)indoline V activates PKC, a family of enzymes that play a critical role in cell signaling and regulation. PKC activation leads to a cascade of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
1-(2-Thienylcarbonyl)indoline V has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune function. It has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
1-(2-Thienylcarbonyl)indoline V has several advantages for laboratory experiments. It is a potent and specific activator of PKC, making it a useful tool for studying PKC signaling pathways. However, its potency can also make it difficult to use at low concentrations. Additionally, its effects can be cell-type specific, making it important to carefully choose the appropriate cell lines for experiments.
将来の方向性
There are several potential future directions for research on 1-(2-Thienylcarbonyl)indoline V. One area of interest is its potential use in combination therapy for cancer treatment. It has also been suggested as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
In conclusion, 1-(2-Thienylcarbonyl)indoline V is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its activation of PKC signaling pathways makes it a valuable tool for studying cell signaling and regulation. Further research is needed to fully understand its potential applications and limitations.
合成法
1-(2-Thienylcarbonyl)indoline V can be synthesized through several methods, including total synthesis and isolation from natural sources. One common method involves the condensation of 2-thiophenecarboxylic acid with indole-3-carboxaldehyde, followed by reduction and cyclization.
科学的研究の応用
抗がん用途
インドリン構造は、抗がん剤の開発に用いられてきました . インドリンのユニークな構造により、タンパク質のアミノ酸残基と相互作用することができ、これはがんの治療に役立つ可能性があります .
抗菌用途
インドリン関連アルカロイドは、抗生物質として完全に開発されてきました . インドリン構造は、化合物の物理化学的特性を改善し、細菌に対してより効果的になります .
抗炎症用途
インドリン化合物は、抗炎症剤としても用いられてきました . インドリン構造は、タンパク質のアミノ酸残基と相互作用することができ、炎症を軽減するのに役立ちます .
鎮痛用途
インドリン構造は、鎮痛剤の開発に用いられてきました . インドリンのユニークな構造により、タンパク質のアミノ酸残基と相互作用することができ、痛みの軽減に役立ちます .
心臓血管疾患治療
インドリン化合物は、心臓血管疾患の治療に用いられてきました . インドリン構造は、タンパク質のアミノ酸残基と相互作用することができ、心臓血管疾患の治療に役立ちます
生化学分析
Biochemical Properties
Indoline derivatives, such as 1-(2-Thienylcarbonyl)indoline, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
The cellular effects of 1-(2-Thienylcarbonyl)indoline are not fully understood due to limited research. Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-Thienylcarbonyl)indoline could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Thienylcarbonyl)indoline is not well-documented. Indoline derivatives are known to bind with high affinity to multiple receptors . This suggests that 1-(2-Thienylcarbonyl)indoline might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways that 1-(2-Thienylcarbonyl)indoline is involved in are not well-documented. Indole, a related compound, is known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 1-(2-Thienylcarbonyl)indoline could potentially be involved in similar metabolic pathways.
特性
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAKECNNPRRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

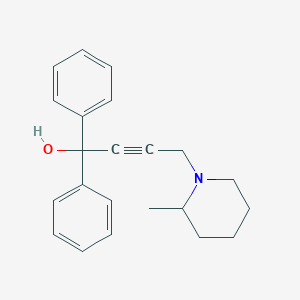
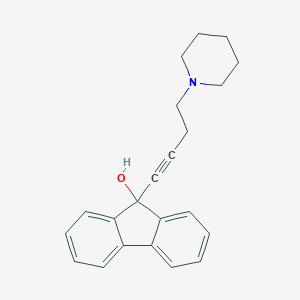
![N-[4-(2-chloro-10H-phenothiazin-10-yl)-2-butynyl]-N,N-diethylamine](/img/structure/B398422.png)
![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![4-chloro-N-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6,6-tetramethylpiperidin-4-yl}-3-nitrobenzamide](/img/structure/B398426.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)
